N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CHC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. CHC belongs to the class of coumarin derivatives and has been shown to possess various biological activities that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to act on various molecular targets in the body. N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and oxidative stress. It also activates certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. Additionally, N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high degree of purity, which makes it easier to obtain reproducible results. Additionally, N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity, which makes it a safer alternative to other compounds. However, one of the limitations of using N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide and its potential use in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method of N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves the condensation of 6-methoxy-2H-chromen-2-one and cycloheptylamine followed by the addition of a carboxylic acid group. The process is carried out under controlled conditions and requires a high degree of precision to obtain a pure product.
Scientific Research Applications
N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and antitumor activities. Additionally, N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
N-cycloheptyl-6-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-14-8-9-16-12(10-14)11-15(18(21)23-16)17(20)19-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNAZDAOYFHFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196768 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.